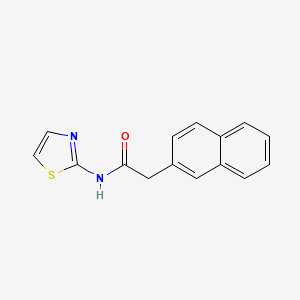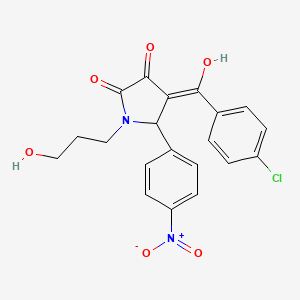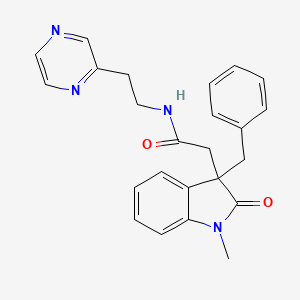
1-isonicotinoyl-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-methyl-1,4-diazepane (INMD) is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a heterocyclic compound that contains a diazepane ring and an isonicotinoyl group. INMD has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-isonicotinoyl-4-methyl-1,4-diazepane is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in cells. It has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival. 1-isonicotinoyl-4-methyl-1,4-diazepane has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
1-isonicotinoyl-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. 1-isonicotinoyl-4-methyl-1,4-diazepane has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isonicotinoyl-4-methyl-1,4-diazepane has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation of 1-isonicotinoyl-4-methyl-1,4-diazepane is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-isonicotinoyl-4-methyl-1,4-diazepane. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective therapeutic agents. Another area of research could focus on developing new synthetic methods for 1-isonicotinoyl-4-methyl-1,4-diazepane, which could improve its solubility and increase its potential therapeutic applications. Additionally, further studies could investigate the potential use of 1-isonicotinoyl-4-methyl-1,4-diazepane in combination with other therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
1-isonicotinoyl-4-methyl-1,4-diazepane can be synthesized using a variety of methods, including the reaction of isonicotinic acid with 1,4-diazepane in the presence of a dehydrating agent such as thionyl chloride. Other methods include the reaction of isonicotinoyl chloride with 1,4-diazepane or the reaction of isonicotinamide with 1,4-diazepane in the presence of a dehydrating agent.
Aplicaciones Científicas De Investigación
1-isonicotinoyl-4-methyl-1,4-diazepane has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 1-isonicotinoyl-4-methyl-1,4-diazepane has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-7-2-8-15(10-9-14)12(16)11-3-5-13-6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWVLOGIPWXEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5376752.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5376768.png)
![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)
![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)
![N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5376821.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)


![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)